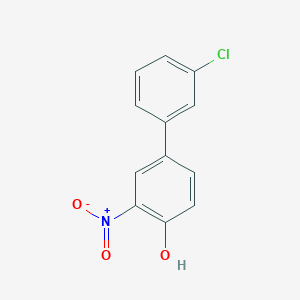

4-(3-Chlorophenyl)-2-nitrophenol

Beschreibung

Significance of Nitrophenol and Halogenated Aromatic Frameworks in Organic Chemistry

Nitrophenol and halogenated aromatic frameworks are fundamental building blocks in the edifice of modern organic chemistry. The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences a molecule's electronic properties and reactivity. Its presence on an aromatic ring deactivates the ring towards electrophilic substitution, directing incoming groups to the meta position, while simultaneously increasing the acidity of phenolic hydroxyl groups. researchgate.net This electronic modulation is a cornerstone of synthetic strategy, allowing for controlled chemical transformations. Furthermore, nitroaromatic compounds are precursors to a vast array of other functional groups, most notably amines via reduction, making them vital intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. researchgate.net

Halogenated aromatic compounds are similarly indispensable. The incorporation of a halogen atom, such as chlorine, into an aromatic ring introduces a site for further functionalization, particularly through transition-metal-catalyzed cross-coupling reactions. researchgate.net These reactions, exemplified by the Nobel Prize-winning Suzuki-Miyaura coupling, have revolutionized the construction of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are scaffolds for numerous pharmaceutical drugs and advanced materials. researchgate.netlibretexts.org The presence of chlorine also impacts the molecule's lipophilicity and metabolic stability, properties of critical interest in drug design. bas.bg The combination of these two frameworks in a single molecule, as in chlorophenyl nitrophenols, thus creates a platform with rich and multifaceted chemical potential.

Position of 4-(3-Chlorophenyl)-2-nitrophenol within the Nitroaromatic Compound Landscape

The specific compound 4-(3-Chlorophenyl)-2-nitrophenol is a biaryl molecule, structurally defined by a 2-nitrophenol (B165410) ring linked at its 4-position to a 3-chlorophenyl ring. Its position in the nitroaromatic landscape is as a synthetically accessible, yet scientifically uncharacterized, molecule. While numerous studies exist for simpler isomers like 4-chloro-2-nitrophenol (B165678) or 3-chlorophenol, the specific conjugate structure of 4-(3-Chlorophenyl)-2-nitrophenol remains largely absent from scientific literature.

Theoretically, its synthesis would most logically be achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. libretexts.orgorganic-chemistry.org This would involve the reaction of a suitably protected 4-halo-2-nitrophenol (e.g., 4-bromo-2-nitrophenol) with 3-chlorophenylboronic acid. This well-established methodology underscores the compound's accessibility.

Table 1: Potential Suzuki-Miyaura Reaction Components for Synthesis

| Aryl Halide Component (Protected) | Organoboron Component | Catalyst/Base System (Typical) |

|---|---|---|

| 4-Bromo-1-(methoxymethoxy)-2-nitrobenzene | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ |

Research Gaps and Objectives for Comprehensive Studies of 4-(3-Chlorophenyl)-2-nitrophenol

The most significant finding regarding 4-(3-Chlorophenyl)-2-nitrophenol is the profound lack of specific data in the existing scientific literature. A comprehensive search reveals no dedicated studies on its synthesis, characterization, or application. This represents a clear and compelling research gap. The objectives for a comprehensive study of this compound would logically follow a foundational path from creation to characterization and potential application.

Key Research Objectives:

Synthesis and Purification: The primary objective would be to develop and optimize a synthetic route, likely based on the Suzuki-Miyaura cross-coupling. acs.org This would involve synthesizing the molecule and developing a robust purification protocol to obtain it in high purity for subsequent analysis.

Structural and Physicochemical Characterization: Once synthesized, the compound would require full characterization. This includes:

Spectroscopic Analysis: Unambiguous confirmation of the structure using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Physical Properties: Determination of fundamental physical constants such as melting point, boiling point, and solubility in various solvents. A predicted data table based on related structures is presented below.

Table 2: Predicted Physicochemical Properties of 4-(3-Chlorophenyl)-2-nitrophenol

| Property | Predicted Value / Characteristic | Basis of Prediction |

|---|---|---|

| Molecular Formula | C₁₂H₈ClNO₃ | Structural analysis |

| Molecular Weight | 249.65 g/mol | Structural analysis |

| Appearance | Yellowish Crystalline Solid | Analogy with other nitrophenols |

| Melting Point | 90 - 110 °C | Increased molecular weight and asymmetry compared to simpler nitrophenols |

| pKa | ~6.5 - 7.0 | Electron-withdrawing nature of nitro and chlorophenyl groups enhancing phenol (B47542) acidity |

Investigation of Chemical Reactivity: A thorough study of its chemical behavior is needed. This would involve exploring the reactivity of the nitro group (e.g., reduction to an amine), the phenolic hydroxyl group (e.g., etherification, esterification), and the potential for further substitution on the aromatic rings.

Screening for Biological Activity and Other Applications: Given that halogenated and nitroaromatic compounds often exhibit biological activity, screening 4-(3-Chlorophenyl)-2-nitrophenol for potential antimicrobial, antifungal, or other pharmacologically relevant properties would be a logical step. bas.bg Additionally, its potential as a precursor for novel dyes or as a component in organic materials could be explored.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(3-chlorophenyl)-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3/c13-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)14(16)17/h1-7,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURRLPFQHZRASI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90686251 | |

| Record name | 3'-Chloro-3-nitro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90686251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261945-54-3 | |

| Record name | 3'-Chloro-3-nitro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90686251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Chlorophenyl 2 Nitrophenol and Analogues

Classical and Modern Approaches to Constructing Chlorophenyl Nitrophenol Scaffolds

The assembly of the core structure of 4-(3-Chlorophenyl)-2-nitrophenol can be achieved through several distinct synthetic routes, each with its own set of advantages and limitations. These methods range from traditional electrophilic aromatic substitution to modern palladium-catalyzed cross-coupling reactions.

One of the most direct conceptual routes to 4-(3-Chlorophenyl)-2-nitrophenol involves the late-stage nitration of the parent phenol (B47542), 4-(3-Chlorophenyl)phenol (B1602238). In this approach, the biaryl skeleton is constructed first, followed by the introduction of the nitro group via electrophilic aromatic substitution.

Phenols are highly activated towards electrophilic aromatic substitution, with the hydroxyl group being a potent ortho-, para-director. byjus.comucalgary.ca Since the para-position in the precursor 4-(3-Chlorophenyl)phenol is already substituted, nitration is strongly directed to the positions ortho to the hydroxyl group (C2 and C6).

The reaction typically proceeds by treating the phenolic substrate with a nitrating agent. Due to the high reactivity of phenols, direct nitration with concentrated nitric and sulfuric acids can lead to over-nitration and oxidative decomposition into tarry by-products. libretexts.org Therefore, milder conditions are generally preferred. Treatment with dilute nitric acid at controlled, low temperatures (e.g., 298 K) can favor the formation of mononitrated products. byjus.com This yields a mixture of 4-(3-Chlorophenyl)-2-nitrophenol and its 4-(3-Chlorophenyl)-6-nitrophenol isomer, which would then require separation.

Table 1: Comparison of Nitrating Conditions for Activated Aromatic Rings

| Reagent(s) | Substrate Type | Typical Outcome | Reference |

|---|---|---|---|

| Dilute HNO₃ | Highly activated (e.g., Phenols) | Mixture of ortho and para mononitro products. | byjus.com |

| Conc. HNO₃ / Conc. H₂SO₄ | Deactivated or moderately activated rings | Mononitration. | masterorganicchemistry.com |

The key challenge in this strategy is controlling the regioselectivity and preventing the formation of di-nitro byproducts.

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway, particularly for synthesizing analogues or the core chloronitrophenol structure. This mechanism is effective when an aromatic ring is substituted with strong electron-withdrawing groups, such as nitro groups, which stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orglibretexts.org

A plausible route to the 4-chloro-2-nitrophenol (B165678) scaffold involves the hydrolysis of a dihalogenated nitrobenzene (B124822). For instance, the synthesis of 4-chloro-2-nitrophenol can be achieved by heating 2,5-dichloronitrobenzene with aqueous sodium hydroxide (B78521). sciencemadness.orggoogle.com In this reaction, the nitro group activates the ring, allowing for the displacement of one of the chlorine atoms by a hydroxide nucleophile. The chlorine atom para to the nitro group is preferentially substituted over the one in the meta position due to superior resonance stabilization of the Meisenheimer intermediate. libretexts.org

While this specific example builds the chloronitrophenol moiety, it does not form the biaryl C-C bond. A full SNAr synthesis of the target molecule is less direct but could be envisioned through multi-step sequences. However, for C-C bond formation, this method is generally less efficient than the cross-coupling strategies discussed next.

Modern organometallic cross-coupling reactions represent the most powerful and versatile strategy for constructing the C-C bond in biaryl compounds like 4-(3-Chlorophenyl)-2-nitrophenol. The Suzuki-Miyaura coupling is a preeminent example, involving the palladium-catalyzed reaction between an organoboron compound and an organohalide. libretexts.orgorganic-chemistry.org

A logical synthetic plan using this approach would be to couple a suitably functionalized phenol ring with a chlorophenyl ring. Two primary pathways exist:

Route A: Coupling of (3-chlorophenyl)boronic acid with 4-bromo-2-nitrophenol .

Route B: Coupling of (4-hydroxy-3-nitrophenyl)boronic acid with 1-bromo-3-chlorobenzene .

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

Table 2: Typical Components of a Suzuki-Miyaura Cross-Coupling Reaction

| Component | Example(s) | Function | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the catalytic cycle. | organic-chemistry.orgmdpi.com |

| Ligand | PPh₃, P(t-Bu)₃, PCy₃ | Stabilizes the Pd center and influences reactivity. | organic-chemistry.org |

| Base | K₃PO₄, CsF, NaOH | Activates the boronic acid for transmetalation. | libretexts.orgmdpi.com |

| Organohalide | Aryl-Br, Aryl-I, Aryl-Cl, Aryl-OTf | Electrophilic coupling partner. | organic-chemistry.org |

| Organoboron Reagent | Aryl-B(OH)₂ | Nucleophilic coupling partner. | libretexts.org |

| Solvent | Toluene, 1,4-Dioxane, Acetonitrile | Solubilizes reactants and influences reaction rate. | mdpi.com |

This methodology offers high functional group tolerance and excellent control over regioselectivity, as the C-C bond is formed precisely between the carbon atoms bearing the halogen and boron substituents.

Regioselectivity and Yield Optimization in 4-(3-Chlorophenyl)-2-nitrophenol Synthesis

Achieving high regioselectivity and optimizing reaction yield are paramount in any synthetic endeavor. The chosen synthetic strategy directly dictates where these challenges lie.

In Electrophilic Nitration: The primary challenge is controlling the position of nitration. As discussed, the powerful ortho-, para-directing hydroxyl group on the 4-(3-chlorophenyl)phenol precursor directs the incoming electrophile (NO₂⁺) to the C2 and C6 positions. ucalgary.ca Achieving high selectivity for the desired 2-nitro isomer over the 6-nitro isomer can be difficult. Furthermore, preventing di-nitration at both the 2 and 6 positions requires careful control of reaction conditions, such as using dilute nitric acid, maintaining low temperatures, and limiting reaction time. libretexts.org Yields can be compromised by the formation of isomeric byproducts and oxidative degradation. stmarys-ca.edu

In C-C Coupling Reactions: The Suzuki-Miyaura coupling offers superior regioselectivity, as it is pre-determined by the placement of the functional groups (halide and boronic acid) on the starting materials. mdpi.com Optimization efforts, therefore, focus on maximizing the yield. This involves systematically screening reaction parameters, including the choice of palladium catalyst and ligand, the type and amount of base, the solvent system, and the reaction temperature and duration. mdpi.comnih.gov For example, electron-rich boronic acids often lead to good product yields. mdpi.com The careful selection of these components is crucial to ensure efficient catalytic turnover and minimize side reactions.

Green Chemistry Principles in the Preparation of Nitroaromatic Compounds

The synthesis of nitroaromatic compounds has traditionally involved harsh conditions and the generation of significant chemical waste. researchgate.net Applying the principles of green chemistry aims to mitigate these issues by designing more environmentally benign processes. ijesrr.orgnih.gov

Atom economy, a concept developed by Barry Trost, is a key metric in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.org

Nitration Route: The classical nitration of a phenol using a mixture of nitric acid and sulfuric acid has a poor atom economy. The sulfuric acid acts as a catalyst but is used in large quantities and generates significant acid waste. The reaction itself produces water as a byproduct.

HNO₃ + H₂SO₄ → NO₂⁺ + HSO₄⁻ + H₂O

In this process, the H₂SO₄ and the H₂O from the nitric acid are not incorporated into the product. Alternative nitration procedures using catalysts like solid acids or zeolites can improve the environmental profile by allowing for easier catalyst separation and reuse. tandfonline.compaspk.org

Suzuki Coupling Route: Cross-coupling reactions, while involving a complex catalytic system, can exhibit better atom economy than classical multi-step syntheses. In an ideal Suzuki coupling, the main byproducts are derived from the boronic acid (boric acid) and the base/halide combination (salts).

Ar-X + Ar'-B(OH)₂ + Base → Ar-Ar' + HX + B(OH)₃-Base Adduct

Compared to the nitration route, which requires a stoichiometric activating agent (sulfuric acid), the catalytic nature of the Suzuki reaction is a significant advantage from a green chemistry perspective. ijesrr.org The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry, leading to reduced waste and higher efficiency. nih.gov

By prioritizing catalytic C-C bond-forming reactions and exploring milder, more selective nitration conditions, the synthesis of 4-(3-Chlorophenyl)-2-nitrophenol can be aligned more closely with the principles of sustainability and resource efficiency.

Implementation of Environmentally Benign Solvents and Catalysts

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules like 4-(3-chlorophenyl)-2-nitrophenol and its analogues to minimize environmental impact. This involves the use of safer solvents and more efficient, recyclable catalysts. Traditional synthetic methods for biphenyl (B1667301) compounds and nitrophenols often rely on volatile organic compounds (VOCs) and hazardous reagents. Modern approaches, however, are exploring greener alternatives that offer high yields, simplified workup procedures, and reduced waste generation. rasayanjournal.co.in

One key area of development is the replacement of conventional solvents with environmentally benign options. Deep eutectic solvents (DES), for instance, have emerged as effective and inexpensive reaction media. A DES comprising glucose and urea (B33335) has been successfully used in the synthesis of piperidin-4-one derivatives, demonstrating the potential of such systems for heterocyclic compound synthesis. asianpubs.org Ionic liquids are another class of "Green Solvents" recognized for their low toxicity and biodegradability, offering cleaner reaction profiles and easier product separation. rasayanjournal.co.in For coupling reactions like the Suzuki-Miyaura reaction, which is fundamental for creating the biphenyl core, solvent systems incorporating water, such as a water:dioxane mixture, are being used to reduce reliance on purely organic media. acs.org

In catalysis, the focus has shifted towards heterogeneous catalysts that can be easily separated from the reaction mixture and reused, which is both economically and environmentally advantageous. nih.gov Nanoparticle-based catalysts have shown significant promise. For the reduction of nitrophenols, a reaction relevant to the functionalization of the target molecule's precursors, various metal nanoparticles have proven highly effective. mdpi.comnih.gov These are often supported on matrices like polymers, silica, or graphene oxide to enhance stability and recyclability. nih.gov

Research has demonstrated the high catalytic activity of gold (Au), silver (Ag), and copper (Cu) nanoparticles in these reductions. mdpi.com For example, gold nanoparticles mediated by mung bean starch have been used as efficient and recyclable catalysts for 4-nitrophenol (B140041) reduction. nih.gov Similarly, silver nanoparticles have been employed for the same purpose, with their synthesis often utilizing green methods involving plant extracts. nih.gov The choice of metal can influence activity and recyclability, with studies showing a general activity trend of Au > Ag > Cu, although silver-based materials sometimes exhibit higher recyclability. mdpi.com Notably, copper-containing catalysts are considered particularly environmentally friendly and can match the activity of silver-based ones. mdpi.com

| Catalyst System | Support/Matrix | Key Findings | Reference |

|---|---|---|---|

| Gold (Au) Nanoparticles | Mung Bean Starch | Efficient and recyclable catalyst for 4-nitrophenol reduction. | nih.gov |

| Silver (Ag) Nanoparticles | Breynia rhamnoides Stem Extract | Green-fabricated spherical nanoparticles effective for 4-nitrophenol reduction. | nih.gov |

| Au, Ag, Cu Nanoparticles | Polydopamine-Magnetite | Activity trend: Au > Ag > Cu. Ag-based materials showed high recyclability. Cu catalyst noted as most environmentally friendly. | mdpi.com |

| Palladium (Pd) Nanoparticles | Covalent Organic Framework (COF) on Chitosan/ZIF-8 | COF support prevents leaching of Pd nanoparticles, maintaining stability and activity. | mdpi.com |

Electrochemical Approaches to Nitroaromatic Functionalization

Electrochemical synthesis is a powerful and green alternative for the functionalization of nitroaromatic compounds, offering a high degree of control over reactions while avoiding harsh chemical reagents. acs.org This methodology leverages electrical current to drive redox reactions, and by precisely tuning parameters such as electrode potential and electrolyte pH, the selective reduction of nitro groups to various functional groups can be achieved. acs.org This approach is particularly attractive as it minimizes waste, with the electron serving as a clean "reagent". acs.org

The electrochemical reduction of nitroarenes is a well-studied process that can lead to a variety of valuable nitrogen-containing products. acs.orgrsc.org The reaction typically proceeds through a stepwise pathway. The initial two-electron reduction of a nitroaromatic compound yields a nitroso intermediate. However, this species is often more easily reduced than the starting material, leading to a subsequent two-electron reduction to form a hydroxylamine (B1172632). acs.org Further reduction can ultimately produce the corresponding aniline. acs.org The final product can be selectively targeted by controlling the reaction conditions. For instance, the reduction potential for nitrobenzene to phenylhydroxylamine varies significantly with pH, highlighting the crucial role of proton concentration in the reaction kinetics. acs.org

| Product Type | Intermediate Species | Key Control Parameters | Reference |

|---|---|---|---|

| Hydroxylamine | Nitroso | Controlled electrode potential, pH adjustment. | acs.org |

| Aniline | Hydroxylamine | Sustained reduction at appropriate potential. | acs.org |

| Azoxy/Azo Compounds | Not specified | Cell voltage, solvent choice. | rsc.org |

The choice of electrode material is also critical to the success and efficiency of the electrochemical process. While metal electrodes can be used, novel materials are being developed to improve performance. Iron oxide coated electrodes, specifically those made from single sheet iron oxides, have demonstrated unusual electrocatalytic reactivity for the reduction of nitroaromatic compounds. nih.gov These electrodes are advantageous due to their low cost, high stability, and high coulombic efficiency compared to metal or carbon-based alternatives. nih.gov Studies using these electrodes have shown a fast initial reduction of the nitro group to a hydroxylamine intermediate, followed by a slower reduction to the final amino product. nih.gov

Beyond reduction, electrochemical methods can also be used for other functionalizations, such as nucleophilic aromatic substitution to form C-C bonds. nih.gov For instance, alkyl nitroaromatic compounds have been prepared by the electrochemical oxidation of a sigma-complex formed between a nitrocompound and an organometallic nucleophile. nih.gov The electrochemical properties of more complex structures, such as 3,4,5-tris(3-chlorophenyl)-1,2-diphosphaferrocene, have also been investigated, revealing that the position of chloro-substituents on the phenyl rings influences the reduction potential, demonstrating the subtle electronic control offered by electrochemistry. nih.govnih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 4 3 Chlorophenyl 2 Nitrophenol

Single Crystal X-Ray Diffraction Analysis

No published single-crystal X-ray diffraction data for 4-(3-Chlorophenyl)-2-nitrophenol could be located. The growth of suitable single crystals and subsequent X-ray analysis would be required to determine the following:

This information, which describes the symmetry and repeating unit cell of the crystal lattice, is fundamental to understanding the solid-state structure of the compound.

A detailed analysis of the crystal structure would reveal the specific non-covalent interactions that govern the molecular assembly in the solid state. These interactions, including potential hydrogen bonds involving the hydroxyl and nitro groups, halogen bonds involving the chlorine atom, and π-π stacking between the aromatic rings, are crucial for determining the material's properties.

Vibrational Spectroscopy

Specific experimental spectra for 4-(3-Chlorophenyl)-2-nitrophenol are not available in the reviewed literature. A comprehensive analysis would require these spectra.

An experimental FT-IR spectrum would allow for the identification of characteristic vibrational frequencies corresponding to the various functional groups present in the molecule. This includes the O-H stretch of the phenol (B47542) group, the N-O stretches of the nitro group, C-Cl stretching, and various C-H and C=C vibrations of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

A ¹H NMR spectrum for 4-(3-Chlorophenyl)-2-nitrophenol would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J, in Hz) would reveal the electronic environment and connectivity of the protons on both aromatic rings. However, specific experimental data is not available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal, with its chemical shift indicating its hybridization (sp², sp³) and electronic environment (e.g., attached to electronegative atoms like oxygen, nitrogen, or chlorine). Analysis of such a spectrum is crucial for confirming the carbon skeleton, but experimental data for 4-(3-Chlorophenyl)-2-nitrophenol is not documented in the searched sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and conjugated systems.

Electronic Absorption Characteristics and Transitions

The UV-Vis spectrum of 4-(3-Chlorophenyl)-2-nitrophenol would be expected to exhibit characteristic absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions within the conjugated system formed by the two aromatic rings and the nitro group. The exact positions and intensities of these bands are dependent on the specific molecular structure, for which experimental data is currently unavailable.

Investigation of Solvatochromic Behavior

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. Studying the UV-Vis spectra of 4-(3-Chlorophenyl)-2-nitrophenol in a range of solvents with varying polarities would reveal how solvent-solute interactions affect its electronic ground and excited states. Such an investigation would provide valuable information on the molecule's polarity and hydrogen bonding capabilities. At present, no studies on the solvatochromic behavior of this compound have been found.

Computational Chemistry and Theoretical Investigations of 4 3 Chlorophenyl 2 Nitrophenol

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. A typical DFT study on a molecule like 4-(3-Chlorophenyl)-2-nitrophenol would involve several key analyses.

Geometry Optimization and Electronic Structure Determination

The foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is achieved. Once optimized, the electronic structure, which describes the arrangement and energies of electrons within the molecule, can be determined. This information is fundamental to understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It helps to identify the electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for predicting how the molecule will interact with other molecules, including its sites for hydrogen bonding and other non-covalent interactions.

Prediction of Spectroscopic Properties (e.g., Theoretical IR and UV-Vis Spectra)

Computational methods can predict various spectroscopic properties of a molecule. Theoretical Infrared (IR) spectra can be calculated from the vibrational frequencies of the optimized geometry, aiding in the identification of functional groups. Similarly, theoretical Ultraviolet-Visible (UV-Vis) spectra can be predicted by calculating the electronic transition energies, which provides insight into the molecule's electronic structure and color.

Quantum Chemical Approaches to Structure-Reactivity Relationships

Beyond DFT, other quantum chemical methods can be employed to establish relationships between a molecule's structure and its reactivity. These approaches can provide a deeper understanding of reaction mechanisms and help in the design of new molecules with desired properties. By systematically modifying the structure of 4-(3-Chlorophenyl)-2-nitrophenol in silico and calculating the corresponding changes in its reactivity descriptors, a quantitative structure-reactivity relationship (QSRR) could be developed.

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Studies

Non-covalent interactions (NCIs) are the cornerstone of supramolecular chemistry, dictating how molecules recognize and bind to one another in a condensed phase. The NCI analysis, based on the electron density (ρ) and its derivatives, is a powerful method for visualizing and understanding these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions. This is often performed in conjunction with Reduced Density Gradient (RDG) studies.

The RDG is a function of the electron density and its gradient, which has low values in regions where non-covalent interactions occur. By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), different types of interactions can be distinguished. Typically, these plots feature distinct spikes at low density values:

Strong attractive interactions , like hydrogen bonds, appear at negative values of sign(λ₂)ρ.

Weak attractive interactions , such as van der Waals forces, are found near sign(λ₂)ρ = 0.

Strong repulsive interactions , caused by steric clashes, occur at positive values of sign(λ₂)ρ.

These interactions can be visualized in real space as colored isosurfaces, where blue indicates strong attraction, green signifies weak van der Waals interactions, and red denotes steric repulsion.

In studies of structurally related compounds, such as (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, computational methods like CLP-PIXEL energy analysis have been used to quantify the energetics of these interactions. nih.gov For this molecule, intermolecular C-H···π interactions were found to form a strong dimer with a stabilization energy of -9.5 kcal mol⁻¹, dominated by a 70% dispersion contribution. nih.gov Another motif, stabilized by C-H···N interactions, showed an interaction energy of -5.9 kcal mol⁻¹, with electrostatic and dispersion forces contributing almost equally (53% and 47%, respectively). nih.gov For 4-(3-Chlorophenyl)-2-nitrophenol, similar interactions involving the nitro group, the hydroxyl group, and the aromatic rings would be expected to play a crucial role in its crystal packing and molecular recognition behavior.

In Silico Modeling of Molecular Interactions

In silico techniques, particularly molecular docking, are instrumental in predicting how a molecule like 4-(3-Chlorophenyl)-2-nitrophenol might interact with biological macromolecules. This is a critical step in drug discovery and molecular biology, providing a rational basis for understanding a compound's potential bioactivity.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or enzyme. The primary goal is to identify the most stable binding conformation, which is typically quantified by a scoring function that estimates the binding affinity, often expressed in kcal/mol.

While specific docking studies for 4-(3-Chlorophenyl)-2-nitrophenol are not widely published, research on analogous structures provides a clear framework for how such an analysis would proceed. For instance, a closely related Schiff base, 2-(((3-chlorophenyl)imino)methyl)-4-nitrophenol, was screened against several enzyme classes, including hydrolases, transferases, and kinases. bas.bg The study identified tankyrase-2, a transferase enzyme implicated in cellular processes and cancer, as the most promising target. bas.bg The docking calculations yielded strong binding scores of -9.266 and -8.621 kcal/mol, indicating a high binding affinity. bas.bg

For 4-(3-Chlorophenyl)-2-nitrophenol, a similar docking protocol would involve preparing the 3D structure of the molecule and docking it into the active sites of various enzymes to predict its potential biological targets and inhibitory activity.

Table 1: Example of Molecular Docking Results for a Structurally Related Compound

| Target Enzyme (Class) | PDB ID | Binding Affinity (kcal/mol) | Reference |

| Tankyrase-2 (Transferase) | 5AD4 | -9.266 | bas.bg |

| Sulfotransferase 1A1 (Transferase) | 2A3R | -8.621 | bas.bg |

| Serine/threonine-protein kinase PIM-1 (Kinase) | 4J3P | -8.082 | bas.bg |

| cAMP-inhibited cGMP 3',5'-cyclic phosphodiesterase 10A (Hydrolase) | 5C7H | -8.007 | bas.bg |

| Cell division protein kinase 5 (Kinase) | 3O0G | -7.636 | bas.bg |

| Cell division protein kinase 2 (Kinase) | 4KD1 | -7.585 | bas.bg |

| This table presents docking scores for 2-(((3-chlorophenyl)imino)methyl)-4-nitrophenol, a compound structurally related to the subject of this article. |

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent forces. Docking studies provide a detailed picture of this process at the atomic level, revealing the key amino acid residues and the types of interactions that stabilize the ligand-receptor complex.

These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the hydroxyl group in the nitrophenol) and acceptors (like backbone carbonyls or specific residues in a protein).

Hydrophobic Interactions: Occur between nonpolar regions, such as the chlorophenyl ring and hydrophobic amino acid side chains (e.g., Valine, Leucine, Isoleucine).

π-π Stacking: An attractive interaction between aromatic rings. The two phenyl rings in 4-(3-Chlorophenyl)-2-nitrophenol could engage in such interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Halogen Bonds: The chlorine atom can act as a Lewis acid, interacting with a Lewis base (e.g., a backbone carbonyl oxygen).

In studies of chalcones containing nitrophenyl groups, docking into the active site of the COX-2 enzyme revealed specific interactions, such as carbon-hydrogen bonds with Serine 339 and π-alkyl bonds with Valine 509 and Alanine 513. mdpi.com Understanding this network of interactions is fundamental to explaining the compound's binding specificity and to designing more potent and selective analogs.

Prediction and Characterization of Nonlinear Optical (NLO) Properties

Organic molecules with significant π-conjugated systems and electron-donating and accepting groups often exhibit nonlinear optical (NLO) properties. nih.gov These materials interact with intense electromagnetic fields, like those from a laser, to produce new fields with altered frequencies, phases, or amplitudes. jhuapl.edu This makes them valuable for applications in telecommunications, optical computing, and photonics.

The NLO response of a molecule is primarily described by its hyperpolarizability. Key computational parameters include:

Linear Polarizability (α): Describes the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): The primary measure of second-order NLO activity. A large β value is a prerequisite for second-harmonic generation (SHG), a process that doubles the frequency of incident light.

Computational studies, typically using Density Functional Theory (DFT), can predict these properties. For organic NLO materials, the presence of a strong electron-donating group (like the hydroxyl group) and a strong electron-accepting group (the nitro group), connected by a π-conjugated system (the phenyl rings), is a classic design strategy. The chlorine atom also modulates the electronic properties of the system.

While specific NLO data for 4-(3-Chlorophenyl)-2-nitrophenol is scarce, studies on other nitrophenyl derivatives demonstrate the approach. For example, a computational study on related Schiff bases calculated the NLO properties using the ωB97X-D functional. researchgate.net The results showed significant first hyperpolarizability values, indicating their potential as NLO materials. researchgate.netnih.gov

Table 2: Example of Calculated NLO Properties for a Related Schiff Base

| Property | Value (a.u.) |

| Dipole Moment (μ) | 4.12 |

| Mean Polarizability (α) | 213.6 |

| First Hyperpolarizability (β_tot) | 1675 |

| This table shows example values for a related nitrophenyl compound, 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol, calculated in a vacuum. The units are atomic units (a.u.). |

These theoretical predictions are essential for screening candidate molecules and rationally designing new materials with enhanced NLO performance.

Chemical Reactivity and Derivatization Strategies of 4 3 Chlorophenyl 2 Nitrophenol

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, providing pathways to a variety of derivatives.

Reduction of the Nitro Group to an Amino Group

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, opening up a vast range of further derivatization possibilities, such as diazotization and amide formation. For aromatic nitro compounds, this reduction can be achieved using various reagents. A common and effective method is catalytic hydrogenation. youtube.com This process typically involves the use of hydrogen gas in the presence of a metal catalyst.

Given the presence of a chlorine atom on the phenyl ring, the choice of catalyst is crucial to avoid undesired side reactions, particularly dehalogenation. While palladium on carbon (Pd/C) is a widely used catalyst for nitro group reduction, it can also catalyze the removal of aryl halides. A preferable alternative for substrates containing chlorine or bromine is Raney nickel, which often allows for the selective reduction of the nitro group without affecting the halogen. nih.gov Another effective catalyst system for the selective hydrogenation of chloronitrobenzenes involves platinum supported on hybrid materials like zirconium/zeolite, which has shown high activity and selectivity. nih.gov

Alternatively, chemical reducing agents can be employed. A classic method is the Bechamp reduction, which uses iron metal in an acidic medium, such as hydrochloric acid. wikipedia.org Other metal-based reductions, like tin(II) chloride in concentrated hydrochloric acid, are also effective for converting aromatic nitro compounds to anilines.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Selectivity Notes |

|---|---|---|

| H₂/Raney Ni | Varies (pressure, temp.) | Good for substrates with halogens; minimizes dehalogenation. |

| H₂/Pt on ZrO₂/Zeolite | Mild conditions | High activity and selectivity for chloronitrobenzenes. nih.gov |

| Fe/HCl | Reflux | Classic method (Bechamp reduction). wikipedia.org |

Nucleophilic Additions to the Nitro-Activated Aromatic Ring

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the ortho and para positions relative to the nitro group. libretexts.org In 4-(3-Chlorophenyl)-2-nitrophenol, the nitro group is ortho to the hydroxyl group and meta to the 3-chlorophenyl substituent on the same ring.

Nucleophilic attack on this ring would be directed to the positions ortho and para to the nitro group. The hydroxyl group at position 1 is a strong activating group for electrophilic substitution but a deactivating group for nucleophilic substitution. However, upon deprotonation to the phenoxide, it becomes a very strong activating group for electrophilic reactions and still deactivating for nucleophilic attack. The positions activated by the nitro group are C1 (bearing the hydroxyl group) and C3. A nucleophile could potentially attack C1, displacing the hydroxyl group, or C3, displacing a hydrogen atom, which is less common.

The more established SNAr reactions typically involve the displacement of a good leaving group, such as a halide, from a nitro-activated ring. libretexts.org For instance, 2,4-dinitrochlorobenzene readily reacts with nucleophiles to displace the chloride. cdnsciencepub.com While the phenolic ring of 4-(3-Chlorophenyl)-2-nitrophenol does not have a halogen, the principles of SNAr are still relevant for understanding its reactivity towards strong nucleophiles.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site in the molecule, allowing for derivatization through alkylation, acylation, and oxidation.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of 4-(3-Chlorophenyl)-2-nitrophenol can be readily converted into an ether or an ester through O-alkylation and O-acylation, respectively. These reactions typically proceed via the formation of a phenoxide ion by treatment with a base.

O-Alkylation: The formation of the phenolate (B1203915) anion with a base, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), leads to the corresponding ether. pharmaxchange.info The choice of solvent can be critical in directing the reaction towards O-alkylation versus C-alkylation. In many cases, O-alkylation is the major pathway. pharmaxchange.info For the synthesis of anisole (B1667542) derivatives from phenols, various methylating agents like dimethyl sulfate (B86663) and methyl halides are commonly used. mdpi.com

O-Acylation: Similarly, acylation of the phenolic hydroxyl group can be achieved by reacting the phenol (B47542) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). This reaction yields the corresponding ester derivative.

Table 2: General Conditions for O-Alkylation and O-Acylation

| Reaction | Reagents | Base | Typical Solvent | Product |

|---|---|---|---|---|

| O-Alkylation | Alkyl halide (R-X) | K₂CO₃, NaH, etc. | DMF, Acetone | Aryl ether (Ar-O-R) |

Oxidation Pathways Leading to Quinone Structures

Phenols can be oxidized to quinones, and this transformation is often facilitated by the presence of electron-donating groups on the aromatic ring. In the case of 4-(3-Chlorophenyl)-2-nitrophenol, the hydroxyl group is at a position that could potentially lead to a quinone structure upon oxidation.

A highly effective reagent for the oxidation of phenols to quinones is potassium nitrosodisulfonate, commonly known as Fremy's salt. drugfuture.comwikipedia.org This radical salt is particularly useful for the conversion of phenols to p-quinones, especially when the para position is unsubstituted. nih.gov The reaction is typically carried out in an aqueous solution, often buffered with a phosphate (B84403) salt. nih.gov The Teuber reaction, which employs Fremy's salt, is a well-established method for this type of transformation. acs.org

Reactivity of the Chlorophenyl Moiety

The chlorine atom on the phenyl ring that is separate from the phenol and nitro functionalities provides an additional site for derivatization, primarily through metal-catalyzed cross-coupling reactions. Unlike chlorines in positions activated by a nitro group, the chlorine in the 3-position of the chlorophenyl ring is not susceptible to direct nucleophilic aromatic substitution. wikipedia.org

A prominent reaction for aryl chlorides is the Suzuki-Miyaura coupling. organic-chemistry.orglibretexts.org This palladium-catalyzed reaction involves the coupling of the aryl halide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base. This reaction is a powerful tool for the formation of carbon-carbon bonds and could be used to introduce a wide variety of substituents at the 3-position of the phenyl ring, leading to a diverse range of biaryl structures. The catalytic cycle generally involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-(3-Chlorophenyl)-2-nitrophenol |

| 2,4-dinitrochlorobenzene |

| Anisole |

| Fremy's salt (Potassium nitrosodisulfonate) |

| Palladium on carbon (Pd/C) |

| Raney nickel |

Halogen Atom Substitution Reactions

No studies documenting the substitution of the chlorine atom on the 3-chlorophenyl ring of this specific molecule were found. In related compounds, such nucleophilic aromatic substitution reactions are known to be challenging and typically require harsh conditions or specific activation, as the chlorine is not activated by the nitro or hydroxyl group on the other ring. frontiersin.org Conversely, electrophilic substitution on the aromatic rings would be guided by the existing substituents, but no specific research on this has been published for the target compound.

Cross-Coupling Reactions for Further Aromatic Functionalization

There is no published research on the use of 4-(3-Chlorophenyl)-2-nitrophenol in cross-coupling reactions. While palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig are powerful tools for functionalizing aryl chlorides, specific protocols and outcomes for this substrate have not been reported. rsc.orgnih.gov The presence of the acidic phenol and the potentially reactive nitro group could complicate standard catalytic cycles, likely requiring specific ligand and base optimization. nih.govrsc.org

Synthesis of Advanced Derivatives and Analogues

The synthesis of derivatives from 4-(3-Chlorophenyl)-2-nitrophenol is an unexplored area of chemical research.

Design and Preparation of Fused Heterocyclic Systems Containing the Chlorophenyl Nitrophenol Core

No methodologies have been published for the synthesis of fused heterocyclic systems originating from 4-(3-Chlorophenyl)-2-nitrophenol. Such syntheses would likely involve initial functionalization or reduction of the nitro group to an amine, which could then participate in cyclization reactions to form nitrogen-containing heterocycles. organic-chemistry.orgnih.gov However, no examples of this have been documented.

Development of Schiff Base Analogues Incorporating 4-(3-Chlorophenyl)-2-nitrophenol Moieties

The development of Schiff bases first requires the reduction of the nitro group in 4-(3-Chlorophenyl)-2-nitrophenol to its corresponding amine, 4-(3-chlorophenyl)-2-aminophenol. This aminophenol could then be condensed with various aldehydes or ketones. nih.govscirp.orgrsisinternational.orgresearchgate.net As no studies report the synthesis of this specific aminophenol or its subsequent conversion to Schiff bases, no data on their preparation or properties are available. researchgate.net

Future Research Directions and Emerging Opportunities for 4 3 Chlorophenyl 2 Nitrophenol

Development of Sustainable and Economically Viable Synthetic Routes

The primary synthetic challenge for 4-(3-Chlorophenyl)-2-nitrophenol lies in the formation of the carbon-carbon bond between the two phenyl rings. Traditional cross-coupling reactions, while effective, often rely on hazardous solvents and expensive catalysts. Future research should prioritize the development of "green" synthetic methodologies.

A key area of focus is the Suzuki-Miyaura cross-coupling reaction, a powerful tool for creating biaryl linkages. researchgate.net Research has demonstrated the feasibility of conducting these reactions in environmentally benign solvents like water, which is non-flammable and non-toxic. researchgate.netgctlc.org The use of aqueous media can simplify product purification and reduce reliance on volatile organic compounds (VOCs). gctlc.org For the synthesis of 4-(3-Chlorophenyl)-2-nitrophenol, this would involve coupling a derivative of 3-chloro-phenylboronic acid with a derivative of 2-nitrophenol (B165410).

Further greening of this process could involve:

Catalyst Optimization: While palladium is a common catalyst, its cost and toxicity are drawbacks. Research into using inexpensive and less toxic nickel catalysts for cross-couplings is an active field. nih.gov Additionally, developing protocols that operate with very low catalyst loadings (in the parts-per-million range) would significantly improve the economic and environmental profile of the synthesis. rsc.org

Energy Efficiency: Many coupling reactions require heating. Developing catalysts that are highly active at room temperature or employing alternative energy sources like microwave irradiation could drastically reduce energy consumption and reaction times. gctlc.org

Atom Economy: Exploring synthetic routes that maximize the incorporation of atoms from reactants into the final product is a core principle of green chemistry. gctlc.org This could involve investigating alternative coupling strategies that avoid the pre-functionalization required for boronic acids, such as direct C-H activation.

Deeper Mechanistic Understanding of Complex Chemical Reactions

The reactivity of 4-(3-Chlorophenyl)-2-nitrophenol is governed by its distinct functional groups. The nitrophenol ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), while the entire molecule can participate in photocatalytic and reductive processes. d-nb.infodoubtnut.com

Future mechanistic studies could explore:

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the phenyl ring towards nucleophilic attack, potentially allowing for the displacement of the chloro group on the other ring or other substituents under specific conditions. vedantu.comvedantu.com Detailed kinetic and computational studies are needed to understand the influence of the biphenyl (B1667301) twist angle on the reaction rate and regioselectivity. The mechanism is generally understood to proceed via an addition-elimination pathway forming a stable intermediate (a Meisenheimer complex), and the electron-withdrawing nitro group is crucial for stabilizing this intermediate. d-nb.infodoubtnut.comvedantu.com

Photocatalytic Degradation: Nitrophenols are known environmental pollutants, and their photocatalytic degradation is an important area of research. nih.gov Recent studies have revealed that under visible light, nonradical species like singlet oxygen can drive the photolysis of nitrophenols on particulate surfaces, leading to the cleavage of the C-N bond. pnas.org Understanding the specific photocatalytic pathways for 4-(3-Chlorophenyl)-2-nitrophenol is crucial for developing remediation strategies. The reaction mechanism can involve the generation of highly reactive species like hydroxyl radicals that attack the aromatic ring, leading to its eventual mineralization. nih.govresearchgate.net

Reductive Cyclization: The 2-nitrobiphenyl (B167123) structural motif is a known precursor for the synthesis of carbazoles through reductive cyclization. unimi.itacs.org This reaction, often mediated by phosphines or metal catalysts, proceeds through the deoxygenation of the nitro group to a reactive nitrene or nitroso intermediate, which then attacks the adjacent phenyl ring to form the carbazole (B46965) core. unimi.itscite.ai A thorough mechanistic investigation could determine if this pathway is a viable route to generate novel carbazole derivatives from 4-(3-Chlorophenyl)-2-nitrophenol, which could have applications in materials science.

Exploration of Materials Science Applications Beyond Established Uses

The unique electronic and structural features of 4-(3-Chlorophenyl)-2-nitrophenol make it an intriguing candidate for advanced materials. The combination of an electron-donating phenol (B47542) group and an electron-withdrawing nitro group across a conjugated biphenyl system suggests potential in nonlinear optics and electronic devices.

Emerging opportunities include:

Nonlinear Optical (NLO) Materials: Molecules with significant differences in electron density across a pi-conjugated system can exhibit large second-order NLO responses, which are useful for applications like frequency doubling in lasers. The push-pull nature of this molecule could be exploited for this purpose.

Functional Dyes and Pigments: The nitrophenol chromophore imparts color, and modifications to the biphenyl structure could be used to tune the absorption and emission properties, leading to the development of specialty dyes for sensors or imaging.

Precursors for Heterocyclic Synthesis: As mentioned, the molecule is a potential precursor to substituted carbazoles. scite.ai Carbazoles are a vital class of materials used in organic light-emitting diodes (OLEDs), photovoltaics, and as host materials for phosphorescent emitters due to their electronic properties and thermal stability. scite.ai

Bioactive Scaffolds: Schiff bases derived from related chloronitrophenols have been synthesized and investigated for their medicinal properties. bas.bg The core structure of 4-(3-Chlorophenyl)-2-nitrophenol could serve as a starting point for creating new derivatives, such as ethers or esters, for evaluation as potential therapeutic agents.

Advanced Environmental Fate Modeling and Predictive Studies

Given that chlorinated and nitrated phenols are recognized environmental pollutants, understanding the potential environmental impact of 4-(3-Chlorophenyl)-2-nitrophenol is critical before any large-scale application. cdc.gov Advanced modeling can predict its behavior and guide the design of safer alternatives.

Future research should focus on:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are computational tools that correlate a molecule's structure with its physicochemical properties, toxicity, and biodegradability. nih.gov By developing QSAR models for a series of related nitrobiphenyls, one could predict the toxicity and persistence of 4-(3-Chlorophenyl)-2-nitrophenol. nih.govwur.nl These models use molecular descriptors representing lipophilicity (log Kow), electronic effects (Hammett constants), and steric factors to make predictions. nih.govnih.gov

Predictive Biodegradation Pathways: Computational frameworks can predict the metabolic pathways by which microorganisms might degrade a chemical. nih.govnorthwestern.edu Applying these tools could identify potential bacterial strains capable of breaking down the molecule and reveal the intermediate metabolites, some of which could be more toxic than the parent compound. For example, the initial step in the biodegradation of related compounds often involves the oxidative removal of the nitro group.

Multimedia Environmental Fate Models: Models like the EPA's PRZM/EXAMS can simulate the transport, partitioning, and degradation of a chemical in various environmental compartments (air, water, soil, sediment). cdc.gov Running simulations for 4-(3-Chlorophenyl)-2-nitrophenol would help to predict its persistence, potential for bioaccumulation, and long-range transport, providing a comprehensive risk assessment. Such models have shown that for nitrophenols, biodegradation is often the most important fate process in soil and water. cdc.gov

Synergistic Integration of Experimental and Computational Methodologies

The most profound insights into the potential of 4-(3-Chlorophenyl)-2-nitrophenol will come from a tight integration of experimental work and computational modeling. This synergistic approach allows for the rational design of experiments and a deeper interpretation of the results.

Promising integrated strategies include:

DFT-Guided Synthesis and Reactivity: Density Functional Theory (DFT) can be used to model the electronic structure, molecular orbitals (HOMO/LUMO), and reaction energetics of the molecule. ichem.mdresearchgate.net These calculations can predict the most likely sites for electrophilic or nucleophilic attack, calculate the energy barriers for different reaction pathways, and help rationalize observed product distributions. rsc.orgjcsp.org.pk For example, DFT can be used to study the torsional barriers between the phenyl rings, which significantly impacts the molecule's conformation and properties. rsc.org

In Silico Screening and In Vitro Validation: Computational tools can be used to screen virtual libraries of derivatives of 4-(3-Chlorophenyl)-2-nitrophenol for potential biological activity. bas.bg For instance, molecular docking simulations can predict how these molecules might bind to specific protein targets. bas.bg The most promising candidates identified through this in silico screening can then be synthesized and tested experimentally (in vitro), dramatically accelerating the discovery process for new functional materials or therapeutic agents.

Spectroscopic and Computational Characterization: Combining experimental spectroscopic data (NMR, IR, UV-Vis) with DFT calculations provides a powerful method for structural confirmation. nih.gov DFT can predict spectroscopic signatures, which can then be compared with experimental results to confirm the structure and understand the electronic transitions responsible for its optical properties. ichem.md

By pursuing these interconnected research avenues, the scientific community can unlock the full potential of 4-(3-Chlorophenyl)-2-nitrophenol, moving from a chemical curiosity to a valuable component in sustainable technologies and advanced materials.

Q & A

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

- Data Reconciliation : Cross-validate using multiple techniques:

- Karl Fischer Titration : Measures trace water content affecting solubility.

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks (ICH Q1A guidelines) to assess degradation .

- Recommendation : Report solvent purity, temperature, and measurement methods (e.g., gravimetric vs. spectroscopic) to standardize data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.